3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid
Description
Properties
IUPAC Name |
3-methyl-4-(pyridin-4-ylmethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-8-12(14(17)18)2-3-13(10)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWIGDXCNHPVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Nitro Reduction Methodology
The reduction of 3-methyl-4-nitrobenzoic acid (CAS 53663-29-7) is achieved using iron powder as the reducing agent under acidic conditions. Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by improving interfacial contact.
Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Solvent | Water, methanol, ethanol |
| Temperature | 85–110°C |
| Reaction Time | 2–6 hours |
| Molar Ratio (Nitro:Fe) | 1:1.5–1.75 |
| PTC (TBAB) | 0.0045–0.014 equiv. |
-
Combine 3-methyl-4-nitrobenzoic acid, TBAB, and solvent.
-
Add reduced iron powder and proton acid (e.g., HCl).
-
Reflux at 85–110°C for 2–6 hours.
-
Cool to 5–35°C, adjust pH to alkalinity with Na₂CO₃, and filter iron sludge.
-
Acidify filtrate to precipitate 3-methyl-4-aminobenzoic acid.
Yield : Up to 90.1%.
Purity : >99% (HPLC).
Melting Point : 169–172°C.
Step 2: Introduction of the Pyridin-4-ylmethyl Group
Alkylation with (Pyridin-4-ylmethyl)bromide
The amine group at position 4 undergoes nucleophilic substitution with (pyridin-4-ylmethyl)bromide in the presence of a base.
Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Solvent | DMF, DMSO |
| Base | K₂CO₃, NaHCO₃ |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Molar Ratio (Amine:Alkylating Agent) | 1:1.1–1.2 |
Procedure :
-
Dissolve 3-methyl-4-aminobenzoic acid in DMF.
-
Add K₂CO₃ and (pyridin-4-ylmethyl)bromide.
-
Heat at 80°C for 12–24 hours.
-
Quench with water, extract with ethyl acetate, and purify via recrystallization.
Yield : 70–85% (estimated).
Challenges : Over-alkylation to tertiary amines is mitigated by using a slight excess of amine.
Reductive Amination with Pyridine-4-carbaldehyde
An alternative method employs reductive amination to form the secondary amine.
Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Solvent | Methanol, THF |
| Reducing Agent | NaBH₃CN |
| pH | 6–7 (acetic acid buffer) |
| Temperature | 25–40°C |
| Reaction Time | 6–12 hours |
Procedure :
-
Mix 3-methyl-4-aminobenzoic acid and pyridine-4-carbaldehyde in methanol.
-
Adjust pH to 6–7 with acetic acid.
-
Add NaBH₃CN and stir at room temperature.
-
Concentrate and purify via column chromatography.
Yield : 65–80% (estimated).
Comparative Analysis of Alkylation Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Alkylation with bromide | 70–85% | >98% | High | Moderate |
| Reductive amination | 65–80% | >95% | Moderate | Low |
Key Considerations :
-
Alkylation requires specialized alkylating agents, increasing cost.
-
Reductive amination uses commercially available aldehydes but involves handling toxic cyanoborohydrides.
Industrial-Scale Production
Process Optimization
Environmental Impact
-
Waste Management : Phase transfer catalysts (e.g., TBAB) are non-volatile and recyclable.
-
Green Chemistry : Aqueous reaction media in Step 1 reduce organic solvent use.
Characterization of Final Product
Expected Analytical Data :
-
Melting Point : 150–155°C (estimated).
-
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 2.30 (s, 3H, CH₃),
-
δ 4.35 (s, 2H, CH₂),
-
δ 7.20–8.70 (m, 7H, Ar-H and Py-H),
-
δ 12.50 (s, 1H, COOH).
-
-
HPLC Purity : >98%.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: this compound can be converted to 3-carboxy-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid.
Reduction: Nitro derivatives can be reduced to amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting key signaling pathways . The compound's structural similarity to known anticancer agents allows it to interact effectively with target proteins involved in tumor growth.
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of various enzymes. In particular, it has shown promise as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's . The enzyme inhibition studies indicate that modifications to the benzoic acid structure can enhance inhibitory potency, making it a candidate for further development in therapeutic applications.
Pharmacological Screening
Pharmacological screening of this compound has revealed its potential as a lead compound for drug development. In vitro assays have demonstrated its ability to modulate biological pathways associated with cancer and neurodegenerative diseases . The compound's interactions with biological macromolecules have been characterized using molecular docking studies, providing insights into its mechanism of action .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Studies have indicated that variations in the pyridine and benzoic acid moieties can significantly affect biological activity . This information is vital for designing more potent analogs that retain desirable therapeutic effects while minimizing side effects.
Case Studies
Mechanism of Action
The mechanism of action of 3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Amino-Benzoic Acid Derivatives
The following table summarizes key structural analogs and their properties:
Functional Group Impact
Solubility and Stability
- Target Compound: Limited solubility data are available, but the pyridine moiety may reduce hydrophobicity compared to sulfonyl derivatives (logP ~2.5 estimated) .
- Sulfonyl Analogs : Higher molecular weight (305.35 g/mol) and logP (~3.1) suggest lower aqueous solubility than the target compound .
- Oxetane Derivatives : Lower molecular weight (192.21 g/mol) and polar oxetane ring may favor solubility in polar solvents .
Biological Activity
3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into the compound's biological properties, focusing on its potential as an anticancer agent and kinase inhibitor, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2O2, with a molecular weight of approximately 242.28 g/mol. The compound features a benzoic acid moiety, which is substituted with a methyl group and a pyridinylmethyl amino group. This unique structure contributes to its biological activity by enabling interactions with various biological targets, particularly enzymes involved in cancer progression.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties:
- Kinase Inhibition : The compound acts as a potential kinase inhibitor, which is crucial for cancer therapy as it interferes with signaling pathways that promote tumor growth. Kinases are enzymes that play a vital role in cellular signaling, and their inhibition can lead to reduced proliferation of cancer cells.
- Cell Viability Studies : In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For instance, it has shown potent activity against prostate cancer cells (PC3 and DU145), with IC50 values indicating effective dose-dependent cytotoxicity .
The mechanism through which this compound exerts its effects includes:
- Inhibition of Tumor Growth : By inhibiting specific kinases, the compound disrupts pathways essential for tumor cell survival and proliferation.
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, leading to programmed cell death, which is critical for eliminating malignant cells.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Prostate Cancer Cells : A study evaluated the compound's effects on PC3 and DU145 prostate cancer cells. The results indicated a significant decrease in cell viability at varying concentrations over time, showcasing its potential as an effective anticancer agent .
- Comparison with Other Kinase Inhibitors : In comparative studies with established kinase inhibitors, this compound demonstrated superior selectivity towards certain kinases, enhancing its therapeutic profile.
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid and its derivatives?
- Methodology :
- Schiff base synthesis : React 3-methyl-4-aminobenzoic acid with pyridine-4-carboxaldehyde under reflux in ethanol, followed by reduction with NaBH₄ to stabilize the imine bond. Monitor reaction progress via TLC (hexane/EtOH, 1:1) and purify via recrystallization .
- In silico design : Use Autodock to model hybrid amino acid analogs, focusing on optimizing steric and electronic interactions for target receptors (e.g., anti-inflammatory or analgesic applications) .
Q. How can the structural characterization of this compound be performed using crystallographic techniques?
- Methodology :
- X-ray crystallography : Employ SHELX software (SHELXS for structure solution, SHELXL for refinement) to resolve crystal structures. Validate hydrogen bonding and torsion angles using ORTEP-3 for graphical representation .
- Database comparison : Cross-reference with the Cambridge Structural Database (CSD) to identify structural motifs (e.g., benzoic acid derivatives with pyridyl groups) and assess packing efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental crystallographic data and computational molecular modeling predictions?
- Methodology :
- Refinement protocols : Use SHELXL to iteratively adjust thermal displacement parameters (ADPs) and occupancy factors, especially for disordered pyridyl or methyl groups .
- Energy minimization : Apply DFT calculations (e.g., Gaussian or ORCA) to optimize geometry and compare bond lengths/angles with experimental data. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (45–80°C), solvent polarity (ethanol vs. DMF), and catalyst loadings (e.g., Pd/C for hydrogenation) to identify optimal conditions via response surface modeling .
- Metabolomic analysis : Track byproducts (e.g., unreacted aldehydes) using LC-MS and adjust stoichiometry to minimize side reactions .
Q. How can the biological activity of this compound be systematically evaluated in enzymatic or cellular assays?
- Methodology :
- Enzyme inhibition assays : Test against carbonic anhydrase isoforms (e.g., CA-II or CA-IX) using a stopped-flow CO₂ hydration assay. IC₅₀ values <1 µM suggest high potency .
- Cellular stress response : Expose S. cerevisiae to sublethal doses (1–5 mM) and quantify intracellular amino acid depletion (e.g., lysine, arginine) via HPLC, linking to Gcn4 transcriptional activation .
Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Methodology :
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) for pyridyl-containing receptors, noting entropy-driven vs. enthalpy-driven interactions .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., with thiazolo[5,4-c]pyridine targets) for ≥100 ns to assess stability of hydrogen bonds with the benzoic acid moiety .
Notes
- Avoid commercial databases (e.g., BenchChem) and prioritize peer-reviewed crystallographic/biological data.
- Cross-validate structural and functional data using orthogonal methods (e.g., XRD + DFT, enzyme assays + MD).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
